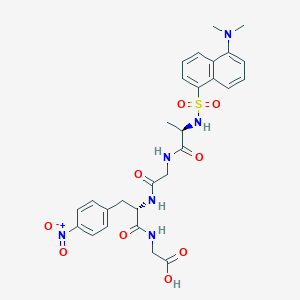

Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGGGACSSHXPY-VGSWGCGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Substrate Specificity of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a fluorogenic peptide substrate extensively utilized in biochemical assays to characterize the activity of specific proteases. This synthetic peptide incorporates a 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) group at the N-terminus and a p-nitrophenylalanine (pNO2-Phe) residue. The inherent fluorescence of the dansyl group is intramolecularly quenched by the pNO2-Phe group. Enzymatic cleavage of the peptide bond between the Gly and Phe(pNO2) residues separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the substrate's specificity, kinetic parameters with key enzymes, detailed experimental protocols, and the relevant signaling pathways of these enzymes.

Substrate Specificity and Kinetic Data

The primary enzyme target for this compound is Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10. However, it exhibits reactivity with other metalloproteases, including a noted sensitivity to Angiotensin-Converting Enzyme (ACE) and expected cleavage by thermolysin based on its substrate preference.

| Enzyme | EC Number | Km | kcat | Vmax | Source |

| Neprilysin (NEP) | 3.4.24.11 | 92 µM | Not Reported | 0.65 µmol/mg protein/min | [1] |

| Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | Not Reported | Not Reported | Not Reported | [2] |

| Thermolysin | 3.4.24.27 | Not Reported | Not Reported | Not Reported | N/A |

Experimental Protocols

The following are generalized protocols for assaying the activity of Neprilysin, ACE, and Thermolysin using this compound. These protocols are based on established methods for similar fluorogenic substrates and may require optimization for specific experimental conditions.

Neprilysin (NEP) Activity Assay

This protocol is adapted from standard fluorometric assays for NEP.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.

-

Recombinant Human Neprilysin: Purified enzyme of known concentration.

-

NEP Inhibitor (optional): Thiorphan or phosphoramidon for control experiments.

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Prepare the reaction mixture in the microplate wells. For a final volume of 100 µL, add:

-

80 µL of Assay Buffer.

-

10 µL of sample containing Neprilysin (or purified enzyme).

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.

-

-

Initiate the reaction by adding 10 µL of the substrate solution (final concentration will vary depending on the desired experimental conditions, typically in the range of 10-100 µM).

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~540 nm

-

-

The rate of increase in fluorescence is proportional to the enzyme activity.

Angiotensin-Converting Enzyme (ACE) Activity Assay

This protocol is a modified procedure based on common ACE fluorometric assays.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 10 µM ZnCl2, pH 8.3.

-

Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.

-

Recombinant Human ACE: Purified enzyme of known concentration.

-

ACE Inhibitor (optional): Captopril or lisinopril for control experiments.

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Prepare the reaction mixture in the microplate wells. For a final volume of 100 µL, add:

-

80 µL of Assay Buffer.

-

10 µL of sample containing ACE (or purified enzyme).

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes prior to substrate addition.

-

-

Start the reaction by adding 10 µL of the substrate solution.

-

Immediately transfer the plate to a pre-warmed (37°C) fluorometric microplate reader.

-

Monitor the increase in fluorescence over time.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~540 nm

-

-

Calculate the enzyme activity from the linear portion of the reaction curve.

Thermolysin Activity Assay

This protocol is a general guideline for a fluorometric thermolysin assay.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5.

-

Substrate Stock Solution: this compound dissolved in DMSO to a concentration of 10 mM.

-

Thermolysin: Purified enzyme of known concentration.

-

Thermolysin Inhibitor (optional): Phosphoramidon for control experiments.

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Set up the reaction in a 96-well black microplate. For a 100 µL final volume, combine:

-

80 µL of Assay Buffer.

-

10 µL of thermolysin solution.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor.

-

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Incubate the plate at a suitable temperature for thermolysin activity (e.g., 50-70°C).

-

Measure the fluorescence kinetically.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~540 nm

-

-

Determine the rate of substrate hydrolysis from the fluorescence data.

Signaling Pathways and Biological Relevance

Neprilysin (NEP)

Neprilysin is a key regulator of several signaling pathways by degrading and inactivating various peptide hormones.[3][4] Its substrates include natriuretic peptides (ANP, BNP), bradykinin, substance P, and enkephalins. By degrading these peptides, neprilysin plays a crucial role in cardiovascular homeostasis, inflammation, and pain perception.[3][4] In the context of cancer, NEP can act as a tumor suppressor by degrading mitogenic growth factors.[5]

Caption: Neprilysin's role in peptide hormone degradation.

Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and electrolyte balance. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II then binds to its receptors, primarily AT1R, leading to vasoconstriction, aldosterone secretion, and sodium retention. ACE also inactivates the vasodilator bradykinin.

Caption: The Renin-Angiotensin-System and the role of ACE.

Conclusion

This compound is a valuable tool for studying metalloprotease activity, particularly that of Neprilysin. Its fluorogenic properties allow for sensitive and continuous monitoring of enzyme kinetics. While it is most specific for Neprilysin, its reactivity with other proteases like ACE and thermolysin should be considered when interpreting results from complex biological samples. The use of specific inhibitors is crucial for dissecting the contribution of each enzyme to the overall substrate cleavage. Understanding the distinct roles of these enzymes in critical signaling pathways is essential for the development of targeted therapeutics in cardiovascular disease, oncology, and neurology.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neprilysin - Wikipedia [en.wikipedia.org]

- 5. researcher.manipal.edu [researcher.manipal.edu]

An In-depth Technical Guide to the Fluorescence Properties of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of the synthetic peptide, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. This peptide is a valuable tool in drug discovery and biomedical research, primarily utilized as a fluorogenic substrate for the enzyme Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11).

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the dansyl group acts as a fluorescent donor, while the p-nitrophenylalanine (pNO2-Phe) residue serves as a quencher or acceptor.

The close proximity of the dansyl and p-nitrophenylalanine moieties within the peptide structure allows for efficient non-radiative energy transfer from the excited dansyl group to the p-nitrophenylalanine group. This energy transfer effectively quenches the fluorescence emission of the dansyl fluorophore.

Upon enzymatic cleavage of the peptide by Neprilysin, the dansyl-containing fragment is separated from the p-nitrophenylalanine-containing fragment. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the dansyl group. This direct relationship between enzymatic activity and fluorescence signal enables a continuous and sensitive method for measuring Neprilysin activity.

Quantitative Fluorescence Properties

Precise quantitative data for this compound in a standard aqueous buffer is not extensively reported in publicly available literature. However, data for structurally similar dansyl-peptide FRET pairs provide valuable reference points. The following table summarizes the key fluorescence properties, with specific values for a closely related substrate, Dansyl-Gly-(p-NO2)Phe-β-Ala, provided for context[1].

| Property | Value | Notes |

| Excitation Maximum (λex) | ~340 nm | Typical for the dansyl fluorophore. |

| Emission Maximum (λem) | ~540 nm | Upon cleavage and relief of quenching. |

| Quantum Yield (Φ) | Low (quenched state); Increases upon cleavage | The exact quantum yield of the intact and cleaved peptide is not readily available. The efficiency of quenching is high in the intact state. |

| Fluorescence Lifetime (τ) | Short (quenched state); Increases upon cleavage | The lifetime of the dansyl fluorophore is significantly reduced in the presence of the p-nitrophenylalanine quencher. |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~338 nm | Based on data for dansyl glycine[2]. |

Experimental Protocols

The following provides a detailed methodology for a standard Neprilysin activity assay using this compound.

Materials and Reagents

-

This compound substrate

-

Recombinant human Neprilysin (or other source of enzyme)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Neprilysin inhibitor (e.g., Thiorphan) for control experiments

-

96-well black microplates

-

Fluorescence microplate reader

Sample Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer. Protect from light.

-

Enzyme Preparation: Dilute the Neprilysin enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

Assay Procedure

-

Reaction Setup: To each well of a 96-well black microplate, add:

-

50 µL of Assay Buffer

-

10 µL of enzyme solution (or buffer for no-enzyme control)

-

10 µL of inhibitor or vehicle control

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 30 µL of the working substrate solution to each well to start the reaction. The final volume in each well is 100 µL.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader with settings for:

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 540 nm

-

Read Interval: Every 1-2 minutes for a total of 30-60 minutes.

-

Temperature: 37°C

-

Data Analysis

-

Blank Subtraction: Subtract the fluorescence readings of the no-enzyme control wells from the corresponding enzyme-containing wells.

-

Initial Velocity Calculation: Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/min).

-

Conversion to Molar Units: If a standard curve of a known concentration of the cleaved fluorescent product (e.g., Dansyl-D-Ala-Gly) is available, the rate can be converted to moles/min.

-

Inhibitor Analysis: To determine the potency of a Neprilysin inhibitor, perform the assay with varying concentrations of the inhibitor and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: FRET-based Detection of Neprilysin Activity

Caption: FRET mechanism of this compound for NEP detection.

Experimental Workflow: Neprilysin Activity Assay

References

In-Depth Technical Guide: Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the fluorogenic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. It is designed to serve as a core resource for researchers in enzymology, drug discovery, and neuroscience.

Chemical Structure and Properties

This compound is a synthetic pentapeptide meticulously designed for the sensitive detection of specific peptidase activity. The molecule incorporates a Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group at the N-terminus of a D-Alanine residue, followed by Glycine, p-Nitro-L-phenylalanine, and a C-terminal Glycine.

The key feature of this peptide is the pairing of the Dansyl fluorophore with the p-Nitro-L-phenylalanine (pNO2-Phe) quencher. This arrangement facilitates a Fluorescence Resonance Energy Transfer (FRET) phenomenon. In its intact state, the close proximity of the pNO2-Phe residue quenches the fluorescence emitted by the Dansyl group. Enzymatic cleavage of the peptide bond between Glycine and pNO2-Phe separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.

IUPAC Name: 2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂N₆O₉S | [1] |

| Molecular Weight | 628.7 g/mol | [1] |

| Excitation Wavelength (λex) | ~335 nm | [2][3] |

| Emission Wavelength (λem) | ~520 nm | [2][3] |

| CAS Number | 83960-27-4 |

Application in Neprilysin (NEP) Activity Assays

The primary application of this compound is as a fluorogenic substrate for Neprilysin (NEP), also known as neutral endopeptidase (NEP), enkephalinase, or CD10. NEP is a zinc-dependent metalloprotease that plays a crucial role in inactivating various signaling peptides. Due to its involvement in pathologies such as Alzheimer's disease and certain cancers, the quantification of NEP activity is of significant interest.

The substrate is specifically cleaved by NEP at the Gly-Phe(pNO2) amide bond. This cleavage event liberates the Dansyl-D-Ala-Gly fragment from the quenching influence of the C-terminal portion, leading to a proportional increase in fluorescence intensity.

Quantitative Kinetic Data

The following table summarizes the reported kinetic parameters for the interaction of this compound with Neprilysin. These values are critical for designing kinetic experiments and for the comparative analysis of NEP inhibitors.

| Parameter | Value | Enzyme Source | Reference |

| kcat/Km | ~2 min⁻¹ µM⁻¹ | Not Specified | [4] |

Note: A study on an improved, related substrate, Dansyl-Gly-(p-NO2)Phe-beta-Ala, reported a Km of 37 µM and a Vmax of 0.72 µmol min⁻¹ mg protein⁻¹.

Experimental Protocol: Neprilysin Activity Assay

The following is a representative, detailed methodology for conducting a continuous kinetic assay for Neprilysin activity using this compound. This protocol is synthesized from established principles for similar FRET-based enzyme assays.

Materials and Reagents

-

Recombinant human Neprilysin (NEP)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Dimethyl Sulfoxide (DMSO)

-

Thiorphan or Phosphoramidon (NEP inhibitors, for control experiments)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve the required amount of this compound in 100% DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of recombinant NEP in a suitable buffer (e.g., Tris-HCl with a stabilizer like BSA). Determine the protein concentration accurately. Store in aliquots at -80°C.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentrations (e.g., for a 2X working solution if adding equal volumes to the enzyme).

-

Working Enzyme Solution: Thaw the NEP stock on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

Assay Procedure

-

Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well black microplate. For inhibitor controls, add the inhibitor to the desired final concentration.

-

Enzyme Addition: Add 25 µL of the working enzyme solution to the appropriate wells. Add 25 µL of Assay Buffer to the "no enzyme" control wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add 25 µL of the 4X working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds.

-

Excitation Wavelength: 335 nm

-

Emission Wavelength: 520 nm

-

Data Analysis

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

Subtract the velocity of the "no enzyme" control from the velocities of the experimental wells to correct for background substrate hydrolysis.

-

To determine kinetic parameters like Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

Chemical Structure

FRET-Based Assay Principle

The logical relationship underlying the use of this substrate in a Neprilysin activity assay is depicted below. The process begins with the intact, quenched substrate and ends with a measurable fluorescent signal upon enzymatic cleavage.

Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol for determining Neprilysin activity.

References

In-Depth Technical Guide: Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, a valuable tool for studying the activity of Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10. This enzyme is a key therapeutic target in various pathologies, including cardiovascular diseases, cancer, and Alzheimer's disease.

Core Molecular and Spectroscopic Data

This compound is a synthetic peptide that acts as a substrate for Neprilysin. Its utility in research is primarily due to the fluorescence properties of the dansyl group, which is quenched by the p-nitrophenylalanine (pNO2-Phe) residue within the intact peptide. Enzymatic cleavage of the peptide by NEP separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

| Property | Value | Source |

| Molecular Weight | 628.65 g/mol | [1] |

| Chemical Formula | C28H32N6O9S | [1][2][3] |

| Dansyl Group Excitation Wavelength (Typical) | ~340 nm | |

| Dansyl Group Emission Wavelength (Typical) | ~520-550 nm | |

| Neprilysin Cleavage Site | Gly-Phe(pNO2) bond | [4] |

Neprilysin (NEP) and its Signaling Pathways

Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides, thereby regulating numerous physiological processes.[5][6] Its dysregulation has been implicated in the progression of several diseases.

NEP in Cancer

In many cancers, NEP expression is downregulated, which can promote tumor progression by allowing for the accumulation of mitogenic peptides that would otherwise be degraded.[6] NEP's tumor-suppressive functions are mediated through both its enzymatic activity and protein-protein interactions.

Caption: Neprilysin's role in suppressing cancer progression.

NEP in Alzheimer's Disease

In the context of Alzheimer's disease, NEP plays a crucial neuroprotective role by degrading amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[5][7][8] A decline in NEP activity with age is considered a risk factor for the development of sporadic Alzheimer's disease.[9]

Caption: Neprilysin's neuroprotective role in Alzheimer's disease.

Experimental Protocol: Neprilysin Activity Assay

This protocol provides a framework for measuring NEP activity using this compound. It is based on established principles for fluorogenic enzyme assays.

Materials and Reagents

-

This compound (substrate)

-

Recombinant human Neprilysin (positive control)

-

Neprilysin inhibitor (e.g., Thiorphan or Phosphoramidon) (negative control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow

Caption: Workflow for a Neprilysin activity assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the substrate stock solution and recombinant NEP to their working concentrations in the assay buffer. A related substrate, Dansyl-D-Ala-Gly-(pNO2)Phe-Gly, has a reported Km of 45 µM, which can be a starting point for determining the optimal substrate concentration.[10]

-

Prepare a working solution of the NEP inhibitor.

-

-

Assay Setup:

-

In a 96-well black microplate, add the components in the following order:

-

Blank: Assay buffer and substrate solution.

-

Negative Control: Assay buffer, NEP inhibitor, and recombinant NEP.

-

Positive Control: Assay buffer and recombinant NEP.

-

Samples: Your biological sample containing NEP.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme in the negative control wells.

-

-

Initiation of Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 530 nm.

-

Take kinetic readings every 1-2 minutes for a duration of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

NEP activity in the samples can be calculated by comparing their reaction rates to that of the positive control (recombinant NEP of known concentration).

-

Concluding Remarks

This compound is a robust and sensitive tool for the in vitro characterization of Neprilysin activity. Its use in a well-designed fluorogenic assay can provide valuable insights into the role of NEP in various physiological and pathological processes, and aid in the screening and development of novel therapeutic agents targeting this important enzyme. For optimal results, it is recommended to perform initial experiments to determine the ideal substrate and enzyme concentrations for your specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Fluorescent Dye | 83960-27-4 | Invivochem [invivochem.com]

- 3. N-Dansyl-D-ala-gly-4-nitro-phe-gly | C28H32N6O9S | CID 14647930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dns-Gly-(p-NO2)Phe-beta Ala, a specific fluorogenic substrate for neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumour suppression through modulation of neprilysin signaling: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neprilysin gene expression requires binding of the amyloid precursor protein intracellular domain to its promoter: implications for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, a fluorogenic substrate widely utilized for the sensitive detection of neprilysin (NEP) activity. This document details its core properties, including its CAS number, physicochemical characteristics, and the mechanism of action underlying its use in enzymatic assays. A detailed experimental protocol for a neprilysin activity assay is provided, alongside essential kinetic data. Furthermore, this guide illustrates the broader context of neprilysin's function through a signaling pathway diagram, offering insights for researchers in drug discovery and development.

Core Properties of this compound

This compound is a synthetic peptide that serves as a highly specific substrate for neprilysin (EC 3.4.24.11), also known as neutral endopeptidase or enkephalinase.[1] Its utility in research is primarily due to its fluorogenic nature, which allows for the continuous and sensitive monitoring of NEP enzymatic activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 83960-27-4 | [2][3][4][5] |

| Molecular Formula | C28H32N6O9S | [3][5] |

| Molecular Weight | 628.65 g/mol | [3][5] |

| Appearance | Typically exists as a solid at room temperature. | [6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

Mechanism of Action: FRET-Based Detection

This compound is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a dansyl group, which acts as a fluorophore, and a p-nitrophenylalanine (pNO2-Phe) residue, which functions as a quencher.

In its intact state, the close proximity of the dansyl and p-nitrophenylalanine groups results in the quenching of the dansyl group's fluorescence. Neprilysin specifically cleaves the Gly-Phe(pNO2) amide bond within the peptide. This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the precise quantification of neprilysin activity.

Neprilysin (NEP) Signaling and Biological Significance

Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in regulating the biological activity of a variety of signaling peptides.[7] It is a type II transmembrane protein with its catalytic domain facing the extracellular space. NEP is ubiquitously expressed in various tissues, including the kidneys, lungs, brain, and cardiovascular system.

The primary function of neprilysin is the degradation of several vasoactive and neuroactive peptides, thereby terminating their signaling. Key substrates of NEP include natriuretic peptides (ANP, BNP), bradykinin, substance P, enkephalins, and the amyloid-β (Aβ) peptide.[8][9] Through the cleavage of these peptides, neprilysin is involved in the regulation of blood pressure, inflammation, and neuronal function. Its role in the degradation of amyloid-β has made it a significant area of research in the context of Alzheimer's disease.[8][10][11][12]

Below is a diagram illustrating the central role of neprilysin in cleaving its key substrates, thereby modulating their downstream signaling pathways.

Experimental Protocol: Neprilysin Activity Assay

This section provides a detailed protocol for the determination of neprilysin activity in biological samples using this compound.

Required Materials

-

Recombinant human neprilysin (positive control)

-

This compound (substrate)

-

NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Tissue or cell homogenates

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~330-340 nm, Emission: ~430-440 nm)

-

Protease inhibitors (e.g., PMSF, aprotinin)

Assay Workflow

The following diagram outlines the key steps in the neprilysin activity assay.

Step-by-Step Procedure

-

Sample Preparation: Homogenize approximately 100 mg of tissue or 1-2 million cells in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors.[13] Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the homogenates at 12,000 x g for 10 minutes at 4°C.[13]

-

Collect Supernatant: Carefully collect the supernatant, which contains the enzyme fraction.

-

Plate Setup: To a 96-well black microplate, add your samples, a positive control (recombinant NEP), and a sample background control (sample with assay buffer instead of substrate).

-

Substrate Preparation: Prepare a working solution of this compound in NEP Assay Buffer.

-

Initiate Reaction: Add the substrate solution to all wells except the background controls to start the enzymatic reaction. The final volume in each well should be uniform (e.g., 100 µL).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[13][14] Measure the fluorescence intensity (Excitation ~330-340 nm, Emission ~430-440 nm) every 1-2 minutes for 1-2 hours.[13][14]

-

Data Analysis: Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

Quantitative Data: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the interaction between an enzyme and its substrate. For this compound, these values provide insight into the efficiency of neprilysin cleavage.

| Kinetic Parameter | Value | Reference |

| Km | 92 µM | [1] |

| Vmax | 0.65 µmol/mg protein/min | [1] |

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. An improved, though structurally different, fluorogenic substrate, dansyl-Gly-(p-NO2)Phe-beta Ala, has been reported with a Km of 37 µM.[15]

Conclusion

This compound remains a valuable tool for researchers studying neprilysin. Its well-characterized properties and the straightforward FRET-based assay principle allow for reliable and sensitive measurement of NEP activity. This technical guide provides the necessary information for the effective utilization of this substrate in a research setting, from understanding its fundamental properties to implementing a robust experimental protocol. The provided context of neprilysin's role in various signaling pathways underscores the importance of such tools in advancing our understanding of its physiological and pathological functions.

References

- 1. N-Dansyl- D -Ala-Gly-p-nitro-Phe-Gly = 95 HPLC 83960-27-4 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly - Creative Enzymes [creative-enzymes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Dansyl-D-ala-gly-4-nitro-phe-gly | C28H32N6O9S | CID 14647930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Fluorescent Dye | 83960-27-4 | Invivochem [invivochem.com]

- 7. hzdr.de [hzdr.de]

- 8. Frontiers | Amyloid-beta and Alzheimer’s disease: the role of neprilysin-2 in amyloid-beta clearance [frontiersin.org]

- 9. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neprilysin: An Enzyme Candidate to Slow the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decreased expression and activity of neprilysin in Alzheimer disease are associated with cerebral amyloid angiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Dns-Gly-(p-NO2)Phe-beta Ala, a specific fluorogenic substrate for neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Fluorometric Assay for Neprilysin (NEP) Activity using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase (NEP), enkephalinase, or CD10, is a zinc-containing transmembrane metalloproteinase.[1][2][3] It plays a crucial role in the degradation of several physiologically active peptides, including natriuretic peptides, bradykinin, substance P, and amyloid-β peptides.[1][3] Due to its involvement in cardiovascular, neurological, and oncological pathways, NEP is a significant therapeutic target for conditions such as heart failure, hypertension, Alzheimer's disease, and certain cancers.[1][2][4]

This document provides a detailed protocol for a sensitive and specific fluorometric assay to measure NEP activity using the synthetic peptide substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly.[5][6][7] This substrate is specifically cleaved by NEP, releasing the fluorescent dansyl group, which can be quantified to determine enzyme activity.[5][6][7] The assay is suitable for measuring NEP activity in purified enzyme preparations, tissue homogenates, and cell lysates, and can be adapted for high-throughput screening of NEP inhibitors.[1][8]

Assay Principle

The assay is based on the enzymatic cleavage of the fluorogenic substrate, this compound, by Neprilysin. The substrate itself is internally quenched. Upon cleavage by active NEP, the fluorescent dansyl group is liberated, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorescence microplate reader at an excitation wavelength of approximately 320-330 nm and an emission wavelength of 420-430 nm. The rate of the fluorescence increase is directly proportional to the NEP activity in the sample.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage Conditions |

| This compound | MedChemExpress | HY-P1533 | -20°C, protect from light |

| Recombinant Human Neprilysin (hNEP) | R&D Systems | 1182-ZNG | -80°C |

| NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | Sigma-Aldrich | T2194 | Room Temperature |

| Phosphoramidon (NEP Inhibitor) | Sigma-Aldrich | R7386 | -20°C |

| 96-well white, flat-bottom microplate | Corning | 3917 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

Experimental Protocol

This protocol is designed for a 96-well plate format, with a final reaction volume of 100 µL per well.

Reagent Preparation

-

NEP Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare and store at 4°C. Equilibrate to 37°C before use.

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

Working Substrate Solution (100 µM): On the day of the experiment, dilute the Substrate Stock Solution 1:100 in NEP Assay Buffer. Prepare enough for all wells. Equilibrate to 37°C before use.

-

Recombinant NEP Stock Solution (e.g., 10 µg/mL): Reconstitute lyophilized hNEP in NEP Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

NEP Positive Control: Dilute the Recombinant NEP Stock Solution to a working concentration (e.g., 50 ng/mL) in NEP Assay Buffer. Keep on ice.

-

Inhibitor Control (Phosphoramidon): Prepare a stock solution in water or assay buffer. Further dilute to the desired concentration for the inhibitor control wells.

Sample Preparation

-

Tissue Homogenates: Homogenize tissue (e.g., 100 mg) in 400 µL of ice-cold NEP Assay Buffer, supplemented with protease inhibitors (ensure they do not inhibit NEP).[3] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[3]

-

Cell Lysates: Pellet 1-2 million cells and lyse them in 400 µL of ice-cold NEP Assay Buffer.[3] Centrifuge to remove cell debris and collect the supernatant.

-

Protein Concentration: Determine the protein concentration of the lysates to normalize NEP activity.

Assay Procedure

-

Plate Setup: Prepare a 96-well white plate. Designate wells for:

-

Standard Curve (Optional but Recommended): To quantify the amount of cleaved substrate. Use a fluorescent standard like the free dansyl group.

-

Blank (No Enzyme): 90 µL Assay Buffer.

-

Positive Control: 4-10 µL of diluted Recombinant Neprilysin, adjust volume to 90 µL with Assay Buffer.[3]

-

Inhibitor Control: Sample or Positive Control pre-incubated with an NEP inhibitor like phosphoramidon.

-

Sample Wells: 1-10 µL of sample lysate. Adjust the volume to 90 µL with NEP Assay Buffer.[3]

-

Sample Background Control: 1-10 µL of sample lysate. The final 10 µL addition will be Assay Buffer instead of substrate.

-

-

Pre-incubation (for inhibitor studies): If screening for inhibitors, add the inhibitor to the designated wells and pre-incubate with the enzyme (sample or positive control) for 20-30 minutes at 37°C.[9]

-

Initiate Reaction: Add 10 µL of the 100 µM Working Substrate Solution to all wells except the Sample Background Control wells. For the Sample Background Control wells, add 10 µL of NEP Assay Buffer. The total volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 60-120 minutes, with readings taken every 1-2 minutes.[3][10]

Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the blank wells from all other wells. For sample wells, subtract the readings from the corresponding sample background control wells.

-

Determine the Reaction Rate: Plot the fluorescence intensity (RFU) versus time (minutes). Identify the linear portion of the curve and calculate the slope (ΔRFU/min).

-

Calculate NEP Activity: The NEP activity is proportional to the calculated slope. If a standard curve is used, the activity can be expressed as pmol of substrate cleaved per minute.

-

Normalize Activity: For tissue or cell lysates, normalize the NEP activity to the total protein concentration (e.g., in U/mg of protein).[2] One unit of NEP activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the assay conditions at 37°C.[2][3]

-

Inhibitor Screening: Calculate the percent inhibition using the following formula: % Inhibition = [ (Activity of control - Activity with inhibitor) / Activity of control ] x 100

Quantitative Data Summary

| Parameter | Value | Notes |

| Substrate | This compound | Fluorogenic peptide substrate specific for NEP. |

| Excitation Wavelength | ~320 nm | Optimal wavelength for exciting the dansyl fluorophore.[9] |

| Emission Wavelength | ~420 nm | Optimal wavelength for detecting dansyl fluorescence emission.[9] |

| Final Substrate Concentration | 10 µM | A common starting concentration; may require optimization. |

| Reaction Temperature | 37°C | Optimal temperature for NEP enzymatic activity.[2][3] |

| Assay Volume | 100 µL | Standard volume for 96-well plate format. |

| Incubation Time | 60 - 120 minutes | Kinetic measurement; duration depends on enzyme activity in samples.[3][10] |

| Detection Limit | As low as 20 µU/mg of NEP activity can be detected with similar assays.[1][10] | Sensitivity may vary based on instrumentation and sample matrix. |

Conclusion

The this compound assay provides a robust and sensitive method for the quantitative measurement of Neprilysin activity. The protocol is straightforward and can be easily adapted for various research applications, including enzyme characterization, inhibitor screening, and determining NEP activity in biological samples. Adherence to the detailed steps outlined in this document will ensure reproducible and reliable results, aiding in the investigation of NEP's role in health and disease and the development of novel therapeutics.

References

- 1. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 9. scielo.br [scielo.br]

- 10. content.abcam.com [content.abcam.com]

Application Notes and Protocols for Thermolysin Assay using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It is widely used in various biochemical applications, including protein sequencing, peptide synthesis, and as a model enzyme in metalloproteinase research. Accurate determination of thermolysin activity is crucial for these applications. This document provides detailed application notes and protocols for a continuous fluorometric assay of thermolysin activity using the synthetic peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly.

This assay is based on the principle of Förster Resonance Energy Transfer (FRET). The dansyl group at the N-terminus of the peptide acts as a fluorophore, while the p-nitrophenylalanine residue can act as a quencher. In the intact peptide, the close proximity of the dansyl group to the p-nitrophenylalanine results in quenching of the dansyl fluorescence. Upon hydrolysis of the peptide bond between Gly and Phe(pNO₂) by thermolysin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time to determine kinetic parameters.

While Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly is a well-established substrate for neutral endopeptidase (NEP), its structural features make it a suitable substrate for thermolysin as well, given the similar substrate specificities of these zinc metalloproteinases.

Principle of the Assay

The thermolysin assay using Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly relies on the enzymatic cleavage of the peptide substrate, which separates a fluorescent donor (dansyl group) from a quenching acceptor (p-nitrophenylalanine).

Data Presentation

While specific kinetic parameters for Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly with thermolysin are not extensively reported in the literature, the following table presents kinetic data for other dansyl-peptide substrates with thermolysin, which can serve as a valuable reference.[1][2]

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Dansyl-Gly-Phe-Ala | 0.090 | 1.4 | 15,556 |

| Dansyl-Gly-Phe-Phe | 0.12 | 2.5 | 20,833 |

| Dansyl-Gly-Leu-Phe | 0.25 | 5.0 | 20,000 |

| Dansyl-Ala-Phe-Ala | 0.50 | 10.0 | 20,000 |

Note: These values were determined under specific experimental conditions and may vary depending on the buffer, pH, temperature, and other factors. Researchers should determine the kinetic parameters for Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly under their specific assay conditions.

Experimental Protocols

Materials and Reagents

-

Thermolysin from Bacillus thermoproteolyticus

-

Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Calcium chloride (CaCl₂)

-

Sodium chloride (NaCl) (optional)

-

A suitable metalloproteinase inhibitor (e.g., phosphoramidon) for control experiments

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader

Preparation of Reagents

-

Assay Buffer (50 mM MOPS, 10 mM CaCl₂, pH 7.0):

-

Dissolve 10.46 g of MOPS in 800 mL of deionized water.

-

Add 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 7.0 with 1 M NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Filter through a 0.22 µm filter and store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve a precisely weighed amount of Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly in DMSO to obtain a 10 mM stock solution.

-

Store in small aliquots at -20°C, protected from light.

-

-

Thermolysin Stock Solution (1 mg/mL):

-

Reconstitute lyophilized thermolysin in cold Assay Buffer to a concentration of 1 mg/mL.

-

Determine the exact protein concentration using a standard protein assay method.

-

Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening of Neprilysin Inhibitors using Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides.[1] NEP is expressed in numerous tissues and is involved in the inactivation of peptide hormones such as glucagon, enkephalins, substance P, and bradykinin.[1] Its role in cardiovascular and neurological systems has made it a significant therapeutic target. Notably, NEP is responsible for the breakdown of natriuretic peptides, which have vasodilatory and other beneficial cardiovascular effects. Inhibition of NEP is a validated strategy for the treatment of heart failure. Furthermore, NEP is involved in the clearance of amyloid-beta peptide in the brain, implicating it as a potential therapeutic target in Alzheimer's disease.

High-throughput screening (HTS) is an essential tool in the discovery of novel NEP inhibitors. The fluorogenic substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, provides a sensitive and efficient method for continuous monitoring of NEP activity in an HTS format. This synthetic peptide contains a fluorescent dansyl group and a quenching p-nitrophenylalanine (pNO2) group. In its intact form, the fluorescence of the dansyl group is quenched. Upon cleavage of the Gly-Phe(pNO2) bond by NEP, the dansyl-containing fragment is released, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for rapid and quantitative assessment of potential inhibitors.

Principle of the Assay

The this compound substrate is designed based on the principle of fluorescence resonance energy transfer (FRET). The dansyl group serves as the fluorophore, and the p-nitrophenylalanine (pNO2) residue acts as the quencher.

Mechanism of Action:

-

Intact Substrate: The close proximity of the dansyl group and the pNO2 residue results in the quenching of the dansyl fluorescence.

-

Enzymatic Cleavage: Neprilysin cleaves the peptide bond between Gly and Phe(pNO2).

-

Fluorescence Emission: The cleavage separates the fluorophore from the quencher, disrupting the FRET process and leading to an increase in fluorescence intensity.

-

Inhibitor Screening: In the presence of a NEP inhibitor, the cleavage of the substrate is reduced or prevented, resulting in a lower fluorescence signal compared to an uninhibited control.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound substrate and known Neprilysin inhibitors.

Table 1: Substrate Properties and Kinetic Constants

| Parameter | Value | Reference |

| Substrate Name | This compound | |

| Molecular Formula | C28H32N6O9S | [2] |

| Molecular Weight | 628.65 g/mol | [2] |

| CAS Number | 83960-27-4 | [2] |

| Excitation Wavelength | ~340 nm (typical for Dansyl) | |

| Emission Wavelength | ~520 nm (typical for Dansyl) | |

| Km for Neprilysin | Not explicitly found, but a similar improved substrate has a Km of 37 µM.[3] |

Table 2: IC50 Values of Known Neprilysin Inhibitors

| Inhibitor | IC50 Value | Ki Value | Assay Conditions | Reference |

| Phosphoramidon | Not explicitly found | 2 nM | [4] | |

| Thiorphan | Not explicitly found |

Note: Specific IC50 values for inhibitors determined using the this compound substrate were not available in the searched literature. The provided Ki value for Phosphoramidon was determined using a different method but serves as a useful reference.

Experimental Protocols

Materials and Reagents

-

Recombinant Human Neprilysin (NEP)

-

This compound substrate

-

Assay Buffer: 50 mM Tris, 0.05% (v/v) Brij-35, pH 9.0

-

Dimethyl Sulfoxide (DMSO)

-

Known NEP inhibitor (e.g., Phosphoramidon or Thiorphan) for positive control

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader

Protocol 1: Neprilysin Activity Assay

This protocol is designed to measure the baseline activity of Neprilysin.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the NEP enzyme to the desired concentration in Assay Buffer. The final concentration should be determined empirically but a starting point of 0.1 µg/mL can be used.

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).

-

-

Assay Procedure:

-

Add 50 µL of the diluted NEP enzyme solution to the wells of a black microplate.

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically for at least 5-10 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve.

-

Subtract the rate of the substrate blank from the rate of the enzyme-containing wells.

-

Protocol 2: High-Throughput Screening of NEP Inhibitors

This protocol is adapted for screening a library of compounds for NEP inhibitory activity.

-

Reagent Preparation:

-

Prepare reagents as described in Protocol 1.

-

Prepare a plate with test compounds serially diluted in DMSO, and then further diluted in Assay Buffer.

-

Prepare positive control wells with a known NEP inhibitor (e.g., Phosphoramidon) and negative control wells with DMSO vehicle.

-

-

Assay Procedure:

-

Add a small volume (e.g., 1-5 µL) of the test compound solution, positive control, or vehicle to the appropriate wells of a black microplate.

-

Add 50 µL of the diluted NEP enzyme solution to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

-

Measure the fluorescence intensity as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound: % Inhibition = (1 - (Rate of test compound well - Rate of blank) / (Rate of negative control well - Rate of blank))) * 100

-

For active compounds, determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

-

The quality of the HTS assay can be evaluated by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Visualizations

Caption: Neprilysin signaling pathway and mechanism of inhibition.

Caption: High-throughput screening workflow for Neprilysin inhibitors.

References

Determining Kinetic Parameters of Neprilysin (NEP) using a Fluorogenic Substrate

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), of Neprilysin (NEP), also known as Neutral Endopeptidase (NEP) or enkephalinase, using the fluorogenic substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. NEP is a zinc-dependent metalloprotease that plays a crucial role in inactivating a variety of signaling peptides. Understanding its kinetic properties is essential for the development of therapeutic inhibitors for various diseases, including cardiovascular disorders and cancer.

The substrate, this compound, is a synthetic peptide that contains a fluorescent Dansyl group and a quenching p-nitrophenylalanine (pNO2-Phe) residue. In its intact form, the fluorescence of the Dansyl group is quenched by the close proximity of the pNO2-Phe group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the Gly-Phe(pNO2) bond by NEP, the Dansyl-containing fragment is released, leading to a measurable increase in fluorescence intensity. This fluorescence signal is directly proportional to the rate of substrate hydrolysis and can be used to determine the enzyme's kinetic parameters.

Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of this compound by Neprilysin (enkephalinase).

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg protein/min) | Reference |

| Neprilysin (Enkephalinase) | This compound | 45 | 0.65 | [1] |

Note: The kcat value can be calculated from the Vmax if the concentration of the active enzyme is known, using the formula: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration.

Experimental Protocols

This section outlines the detailed methodology for determining the Km and kcat of Neprilysin using this compound.

Materials and Reagents

-

Recombinant human Neprilysin (or other purified source of the enzyme)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 540 nm, respectively.

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the determination of NEP kinetic parameters.

Caption: Experimental workflow for determining enzyme kinetic parameters.

Detailed Protocol

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2. This buffer should be filtered and stored at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of Neprilysin in assay buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Km (e.g., 5 µM to 500 µM). Prepare these dilutions in a 96-well black microplate. Include wells with buffer only as a blank control.

-

Enzyme Addition: Pre-incubate the microplate with the substrate dilutions at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: To start the reaction, add a fixed amount of the Neprilysin enzyme solution to each well containing the substrate dilutions. The final volume in each well should be consistent (e.g., 200 µL).

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: ~340 nm, Emission: ~540 nm) at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the initial linear phase.

-

-

Data Analysis:

-

Calculate Initial Velocities (V0): For each substrate concentration, plot the fluorescence intensity as a function of time. The initial velocity (V0) is the slope of the linear portion of this curve. Convert the change in fluorescence units per minute to moles of product formed per minute using a standard curve of the free Dansyl-containing product, if available.

-

Michaelis-Menten Plot: Plot the calculated initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Determine Km and Vmax: Fit the data from the Michaelis-Menten plot to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

V0 = (Vmax * [S]) / (Km + [S])

This analysis will provide the values for Km and Vmax.

-

Calculate kcat: If the molar concentration of the active enzyme ([E]t) in the assay is known, the catalytic rate constant (kcat) can be calculated using the following equation:

kcat = Vmax / [E]t

-

Reaction Mechanism

The enzymatic reaction involves the hydrolysis of the peptide bond between the glycine and the p-nitrophenylalanine residues of the substrate by Neprilysin. This cleavage separates the Dansyl fluorophore from the pNO2 quencher, resulting in an increase in fluorescence.

Caption: Enzymatic cleavage of the fluorogenic substrate by Neprilysin.

References

Application Notes and Protocols: Preparation of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of the fluorescent peptide substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly. This substrate is primarily utilized for the sensitive determination of neprilysin (NEP) activity.[1][2][3][4]

Introduction

This compound is a synthetic peptide that functions as a fluorogenic substrate for neprilysin (NEP), also known as neutral endopeptidase.[1][2][3][5] The peptide incorporates a dansyl fluorophore and a p-nitrophenylalanine residue that acts as a quencher. In its intact state, the fluorescence of the dansyl group is quenched. Upon enzymatic cleavage by NEP between the Gly and Phe(pNO2) residues, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for the quantitative determination of NEP activity.[1][6]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 628.65 g/mol | [1][5][7] |

| Molecular Formula | C28H32N6O9S | [5][7][8] |

| CAS Number | 83960-27-4 | [5][7] |

| Appearance | Solid | [5] |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (in Solvent) | -80°C for up to 6 months | [5] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5][9] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes (amber or wrapped in foil)

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Carefully weigh out 1 mg of the peptide powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Based on the molecular weight of 628.65 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration.

Calculation: (1 mg) / (628.65 g/mol ) = 1.59 µmol (1.59 µmol) / (10 mM) = 159 µL

Add 159 µL of anhydrous DMSO to the microcentrifuge tube containing the peptide.

-

Dissolution: Vortex the tube for 1-2 minutes to ensure the peptide is completely dissolved. Gentle sonication can be used if solubility issues persist.[6]

-

Protection from Light: As fluorescent compounds are light-sensitive, it is crucial to protect the solution from light by using amber vials or wrapping the tubes in aluminum foil.[9]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.[9] Store the aliquots at -80°C for long-term storage (up to 6 months).[5] For short-term storage, -20°C is suitable for up to one month.[5]

Application: Neprilysin Activity Assay

The prepared stock solution is now ready for use in NEP activity assays. The following is a general workflow for such an assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. This compound | Fluorescent Dye | 83960-27-4 | Invivochem [invivochem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly - Creative Enzymes [creative-enzymes.com]

- 8. N-Dansyl-D-ala-gly-4-nitro-phe-gly | C28H32N6O9S | CID 14647930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

Optimal Buffer Conditions for Dansyl-D-Ala-Gly-Phe(pNO2)-Gly Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly is a valuable tool for the sensitive and continuous measurement of the activity of certain metalloproteases, primarily Neprilysin (NEP, also known as enkephalinase or CD10) and Thermolysin. The principle of the assay is based on intramolecular fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the N-terminal dansyl group is quenched by the C-terminal p-nitrophenyl (pNO2) group. Upon enzymatic cleavage of the Gly-Phe(pNO2) bond, the dansyl group is spatially separated from the quencher, resulting in a quantifiable increase in fluorescence. This application note provides detailed protocols and optimal buffer conditions for utilizing this compound in enzymatic assays.

Principle of the Assay

The enzymatic cleavage of the substrate relieves the quenching of the dansyl fluorophore, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme kinetics. The reaction can be summarized as follows:

Dansyl-D-Ala-Gly-|-Phe(pNO2)-Gly → Dansyl-D-Ala-Gly + Phe(pNO2)-Gly (Quenched) (Fluorescent)

Optimal Buffer Conditions

The optimal buffer conditions for this assay are highly dependent on the specific enzyme being investigated. Below are the recommended starting conditions for Neprilysin and Thermolysin. It is always advisable to empirically determine the optimal conditions for your specific experimental setup.

Data Presentation: Recommended Buffer Conditions

| Parameter | Neprilysin (NEP) | Thermolysin |

| pH | 7.0 - 8.0 | 6.5 - 7.5 |

| Optimal pH | 7.4 - 7.5 | 7.0 |

| Buffering Agent | 50 mM HEPES, 50 mM Tris-HCl | 50 mM HEPES, 50 mM Tris-HCl, 50 mM MOPS |

| Additives | 150 mM NaCl | 10 mM CaCl2, 150 mM NaCl |

| Temperature | 37°C | 60 - 65°C |

| Inhibitors to Avoid | EDTA, EGTA, 1,10-Phenanthroline | EDTA, EGTA, Phosphoramidon |

Experimental Protocols

Materials

-

This compound substrate

-

Recombinant or purified Neprilysin or Thermolysin

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (see recommendations above)

-

96-well black microplates

-

Fluorometric microplate reader

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light. The substrate is poorly soluble in aqueous solutions.

-

Enzyme Working Solution: Dilute the enzyme stock in the appropriate assay buffer to the desired working concentration. The final enzyme concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice.

-

Assay Buffer: Prepare the recommended assay buffer and adjust the pH to the desired value at the intended assay temperature.

Assay Protocol for Neprilysin (NEP)

-

Prepare the Assay Plate:

-

Add 50 µL of NEP Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to each well of a 96-well black microplate.

-

To appropriate wells, add 10 µL of a known NEP inhibitor for control experiments.

-

Add 20 µL of the NEP enzyme working solution to the wells.

-

Add 20 µL of assay buffer to the "no enzyme" control wells.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 20 µL of the this compound substrate, diluted in assay buffer to the desired final concentration (e.g., 10-100 µM), to each well to start the reaction. The final assay volume will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes with readings taken every 1-2 minutes.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~540 nm

-

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is proportional to the rate of increase in fluorescence. A 1984 study determined a Km of 45 µM and a Vmax of 0.65 µmol/mg protein/min for enkephalinase with this substrate.[1]

Assay Protocol for Thermolysin

-

Prepare the Assay Plate:

-

Add 50 µL of Thermolysin Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 150 mM NaCl, pH 7.0) to each well of a 96-well black microplate.

-

To appropriate wells, add 10 µL of a known thermolysin inhibitor (e.g., phosphoramidon) for control experiments.

-

Add 20 µL of the thermolysin enzyme working solution to the wells.

-

Add 20 µL of assay buffer to the "no enzyme" control wells.

-

-

Pre-incubation: Pre-incubate the plate at 60°C for 10-15 minutes.

-

Initiate the Reaction: Add 20 µL of the this compound substrate, diluted in assay buffer, to each well.

-

Fluorescence Measurement: Immediately transfer the plate to a fluorometric microplate reader pre-set to 60°C. Measure the fluorescence intensity kinetically.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~540 nm

-

-

Data Analysis: Calculate the initial reaction velocity as described for the NEP assay.

Mandatory Visualizations

Caption: Experimental workflow for the this compound assay.

Caption: Principle of the fluorogenic assay.

References

Application Notes and Protocols for Fluorescence Measurement of Dansyl-D-Ala-Gly-Phe(pNO2)-Gly

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly, in fluorescence-based enzyme activity assays. The information is tailored for a plate reader format, ensuring applicability in high-throughput screening and kinetic studies.

Principle of the Assay

The this compound peptide is a fluorogenic substrate designed for the continuous measurement of the activity of specific proteases. The peptide incorporates a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, a fluorophore, and a p-nitrophenylalanine (pNO2-Phe) residue, which acts as a quencher.

In its intact form, the proximity of the dansyl fluorophore to the p-nitrophenylalanine quencher results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon enzymatic cleavage of the peptide bond between the Gly and Phe(pNO2) residues by a suitable protease, the dansyl group is spatially separated from the quencher. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the enzyme's activity.

This substrate is particularly useful for assaying the activity of metalloendopeptidases such as Neprilysin (NEP) and Thermolysin.

Plate Reader Settings for Fluorescence Measurement

Optimal plate reader settings are crucial for achieving high sensitivity and a good signal-to-noise ratio. The following settings are recommended for measuring the fluorescence of the cleaved dansyl fluorophore.

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 335 - 350 nm | The optimal excitation wavelength for the dansyl group. |

| Emission Wavelength | 518 - 550 nm | The emission maximum can be solvent-dependent. It is advisable to perform a spectrum scan to determine the precise emission maximum in your assay buffer. |

| Plate Type | Black, flat-bottom 96-well or 384-well plates | Black plates are essential to minimize background fluorescence and prevent light scattering between wells. |

| Read Mode | Kinetic | For continuous monitoring of enzyme activity over time. |

| Data Interval | 30 - 60 seconds | The frequency of readings should be optimized based on the reaction rate. |

| Incubation Temperature | 37°C (or optimal for the enzyme) | Maintain a constant and optimal temperature for the enzyme being assayed. |

| Shaking | Intermittent or continuous | Gentle shaking can ensure proper mixing of reagents. |

Experimental Protocols

The following are generalized protocols for measuring the activity of Neprilysin (NEP) and Thermolysin using this compound. It is recommended to optimize the concentrations of the enzyme and substrate for your specific experimental conditions.

Neprilysin (NEP) Activity Assay

Materials:

-

This compound substrate

-

Recombinant human Neprilysin (NEP)

-

NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

-

Inhibitor (optional, e.g., Thiorphan)

-

Black 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Protect from light.

-

Dilute the substrate stock solution in NEP Assay Buffer to the desired final working concentration (e.g., 10-100 µM).

-

Reconstitute and dilute the NEP enzyme in cold NEP Assay Buffer to a working concentration that yields a linear rate of fluorescence increase over the desired assay time.

-

-

Assay Procedure:

-